

(R)-2,3-Diaminopropanoic acid properties and structure

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Compound of Interest

Compound Name: (R)-2,3-Diaminopropanoic acid

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An In-depth Technical Guide to **(R)-2,3-Diaminopropanoic Acid**: Properties, Structure, and Applications

Introduction

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine, is a non-proteinogenic α -amino acid.^[1] This compound and its enantiomer, L-2,3-diaminopropionic acid (L-DAPA), are significant in various biological and chemical contexts.^{[2][3]} L-DAPA is a naturally occurring amino acid found in plants and bacteria, where it serves as a critical precursor in the biosynthesis of numerous biologically active compounds, including antibiotics, siderophores for iron acquisition, and certain neurotoxins.^{[2][4]} The unique structural features of diaminopropanoic acid, particularly the presence of a second amino group, make it a valuable building block in peptide synthesis and drug development for creating complex molecular architectures with specific functionalities.^[5] This guide provides a comprehensive overview of the properties, structure, biological roles, and experimental protocols associated with **(R)-2,3-Diaminopropanoic acid** for researchers, scientists, and drug development professionals.

Structure and Properties

(R)-2,3-Diaminopropanoic acid is an alanine derivative where a hydrogen atom on the methyl group is substituted by an amino group, with the stereochemistry at the α -carbon in the (R) configuration.^{[1][6]}

Chemical and Physical Properties

The key physicochemical properties of **(R)-2,3-Diaminopropanoic acid** are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	(2R)-2,3-diaminopropanoic acid	[1]
Synonyms	3-amino-D-alanine, D-2,3-Diaminopropionic acid	[1]
CAS Number	1915-96-4	[1][7][8]
Molecular Formula	C3H8N2O2	[1][6][8]
Molecular Weight	104.11 g/mol	[1][6][8]
Appearance	Hygroscopic solid that absorbs CO2 from the air (DL form)	[6]
Boiling Point	325.6 ± 32.0 °C (Predicted)	[7]
Density	1.294 ± 0.06 g/cm ³ (Predicted)	[7]
pKa (α-NH2)	6.42 (at 37°C)	[9]
pKa (β-NH2)	9.37 (at 37°C)	[9]
Storage Temperature	2-8°C	[7]

Biological Role and Activity

While the L-enantiomer is more commonly discussed in biosynthetic pathways, the fundamental scaffold of diaminopropanoic acid is crucial for various biological functions.

- **Biosynthetic Precursor:** L-2,3-diaminopropionic acid is a precursor to antibiotics and the siderophore staphyloferrin B, which is produced by *Staphylococcus aureus*. [4] In certain legumes, it is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). [2] The biosynthesis involves the pyridoxal phosphate (PLP)-mediated amination of serine. [3][10]

- **Metabolic Disruption:** The accumulation of L-2,3-diaminopropionic acid has been shown to be toxic to the bacterium *Salmonella enterica*, leading to growth inhibition.[2] This toxicity is attributed to the disruption of several metabolic pathways, including the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.[2][11]
- **Therapeutic Potential:** The chemical structure of diaminopropanoic acid has been extensively modified to create synthetic analogs with tailored biological activities.[2] These derivatives have shown promise as enzyme inhibitors and antimicrobial agents.[2] For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is a potent inactivator of bacterial and fungal glucosamine-6-phosphate synthase, and its peptide conjugates exhibit antibacterial and antifungal properties.[12] Furthermore, derivatives of **(R)-2,3-diaminopropanoic acid** have been developed as potent agonists for the NMDA receptor glycine site, which is significant for central nervous system function.[13]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and analysis of **(R)-2,3-Diaminopropanoic acid** and its derivatives.

Protocol 1: Synthesis of Protected L-2,3-Diaminopropanoic Acid Methyl Esters from D-Serine

This protocol outlines a synthetic strategy for preparing orthogonally protected methyl esters of L-2,3-diaminopropanoic acid starting from N α -Fmoc-O-tert-butyl-d-serine.[14][15][16] The chirality of the starting material is preserved throughout the synthesis.[16]

1. Preparation of the Weinreb-Nahm Amide:

- React the protected starting amino acid, N α -Fmoc-O-tert-butyl-d-serine, with N,O-dimethylhydroxylamine hydrochloride.[15]
- This reaction typically yields the corresponding Weinreb-Nahm amide in high purity without the need for chromatographic purification.[15]

2. Reduction to α -Amino Aldehyde:

- Reduce the Weinreb-Nahm amide using a reducing agent such as Lithium aluminum hydride (LiAlH₄).[15]

- This step affords the corresponding α -amino aldehyde, which is often pure enough to proceed without chromatography.[15]

3. Reductive Amination:

- Subject the α -amino aldehyde to reductive amination with a primary amine or sulfonamide. This process can be assisted by a Lewis acid like $\text{Ti}(\text{O}^i\text{Pr})_4$. [14][16]
- This step introduces the second amino group, forming the 2,3-diaminopropanol scaffold.[15]

4. Oxidation to Carboxylic Acid:

- Oxidize the primary alcohol function of the 2,3-diaminopropanol intermediate to form the required carboxyl group. A mild oxidation system such as TEMPO/(1,3,5-trichloro-2,4,6-triazinetriene) can be used.[15]

5. Methylation:

- Methylate the resulting carboxylic acid to yield the final protected L-Dap methyl ester.[15]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol is for analyzing the purity of peptides containing N α -Boc-L-2,3-diaminopropionic acid.[17]

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the lyophilized peptide.
- Dissolve the peptide in 1 mL of Solvent A (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to create a 1 mg/mL stock solution.
- Vortex briefly to ensure the sample is completely dissolved.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial.[17]

2. Instrumentation and Conditions:

- Instrument: A standard HPLC or UPLC system equipped with a UV detector.
- Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
- Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
- Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Detection Wavelength: 214 nm.
- Gradient: A typical linear gradient would be from 5% to 95% Solvent B over 30 minutes. This gradient should be optimized based on the specific hydrophobicity of the peptide.[\[17\]](#)

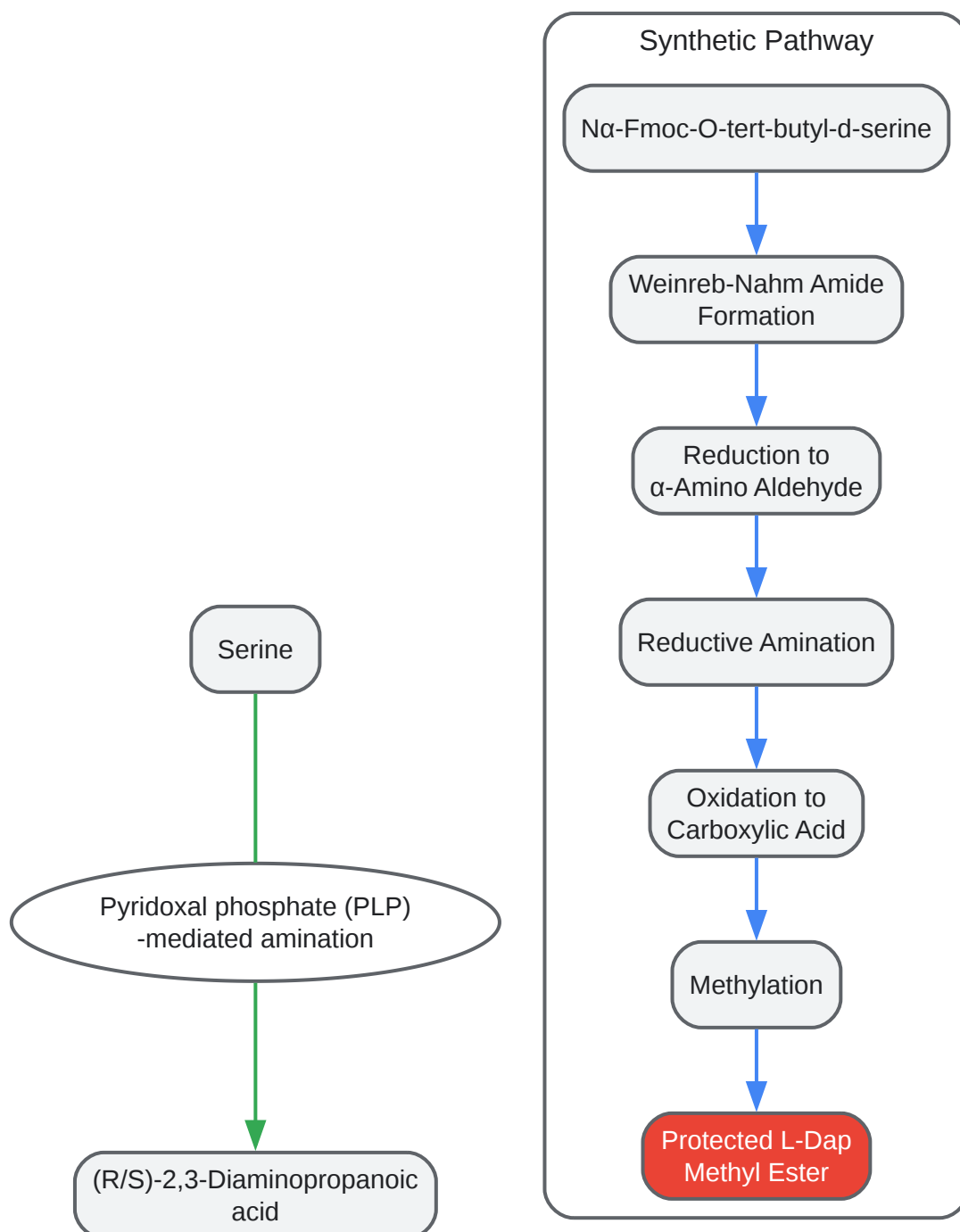
3. Data Analysis:

- Integrate all peaks in the resulting chromatogram to determine the purity of the sample.

Mandatory Visualizations

Biosynthesis of 2,3-Diaminopropionate

The biosynthesis of 2,3-diaminopropionate from serine is a key biological pathway.[\[3\]](#)[\[10\]](#)



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